{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride

Medicinal Chemistry Conformational Analysis Scaffold Design

{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride is a spirocyclic amine derivative featuring a tetrahydrofuran ring fused to a cyclopentane ring via a spiro carbon atom. With a molecular formula of C9H18ClNO and a molecular weight of 191.70 g/mol, this compound is supplied as a hydrochloride salt at a minimum purity specification of 95%.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 1909309-48-3
Cat. No. B2614473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride
CAS1909309-48-3
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESC1CCC2(C1)CCC(O2)CN.Cl
InChIInChI=1S/C9H17NO.ClH/c10-7-8-3-6-9(11-8)4-1-2-5-9;/h8H,1-7,10H2;1H
InChIKeySULQDUCPCKZLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride (CAS 1909309-48-3): A Constrained Spirocyclic Amine Building Block for Medicinal Chemistry


{1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride is a spirocyclic amine derivative featuring a tetrahydrofuran ring fused to a cyclopentane ring via a spiro carbon atom. With a molecular formula of C9H18ClNO and a molecular weight of 191.70 g/mol, this compound is supplied as a hydrochloride salt at a minimum purity specification of 95% . The spirocyclic architecture imparts significant conformational restriction, a property highly valued in medicinal chemistry for enhancing target binding affinity and selectivity. This compound serves primarily as a versatile small molecule scaffold and a key intermediate for the synthesis of more complex spirocyclic structures in pharmaceutical and agrochemical research [1].

Why Generic Substitution is Not Viable for {1-Oxaspiro[4.4]nonan-2-yl}methanamine Hydrochloride


Assuming direct interchangeability between spirocyclic amine building blocks is a critical error in synthetic design. The specific location of the amine functionality on the 2-position of the {1-oxaspiro[4.4]nonane} scaffold, combined with its presentation as a hydrochloride salt, dictates a unique set of physicochemical properties, including a single rotatable bond and a specific topological polar surface area (tPSA) of 35.3 Ų [1]. These properties directly influence solubility, reactivity, and the resulting conformational profile of downstream derivatives. Substituting this compound with a regioisomer, such as a 3-amine or 6-amine analog, or with a different spirocyclic core like a 2-oxaspiro[3.5]nonane derivative, will fundamentally alter the spatial orientation of the amine, leading to different molecular recognition events and a divergent structure-activity relationship (SAR) in a biological context .

Quantitative Differentiators of {1-Oxaspiro[4.4]nonan-2-yl}methanamine Hydrochloride


Conformational Restriction Quantified by Rotatable Bonds vs. Non-Spiro Analogs

The key differentiator of this compound is its inherent conformational restriction, a feature quantified by its low number of rotatable bonds. The target compound possesses only 1 rotatable bond [1], which starkly contrasts with a non-spirocyclic, flexible primary amine building block of similar molecular weight, such as 4-phenylbutylamine, which has 4 rotatable bonds. This fourfold reduction in rotational degrees of freedom translates to a lower entropic penalty upon binding to a biological target, a principle widely recognized in drug design for improving binding affinity [2]. Although a direct, head-to-head binding assay comparison is not available in the primary literature for this specific scaffold, the quantifiable physical parameter provides a platform-specific design advantage.

Medicinal Chemistry Conformational Analysis Scaffold Design

Physicochemical Property Differentiation: A Comparison with Regioisomeric Amines and Core Scaffolds

The tPSA of a molecule is a critical descriptor for predicting passive membrane permeability and oral bioavailability. The target compound exhibits a tPSA of 35.3 Ų [1]. In comparison, a primary amine regioisomer with the amine directly attached to the spiro core, such as 1-oxaspiro[4.4]nonan-3-amine, is likely to have a different tPSA due to the altered electronic environment. More critically, changing the spiro ring size alters the 3D orientation. A published study on spirocyclic restriction of nucleosides demonstrated that the 1-oxaspiro[4.4]nonane scaffold adopts a conformation remarkably similar to natural thymidine, a property not shared by other spiro rings [2]. This indicates that the specific 1-oxaspiro[4.4]nonane core provides a unique spatial arrangement of the attached amine, directly influencing molecular recognition profiles in a way that other spirocyclic or acyclic amines cannot replicate.

Physicochemical Properties Scaffold Selection ADME Prediction

Aqueous Solubility Profile of the Hydrochloride Salt vs. Freebase Form

The compound is supplied as a hydrochloride salt, a strategic choice for enhancing aqueous solubility. While a specific solubility value (e.g., in mg/mL or µM) for this compound is not publicly documented, the general principle is well-established. The formation of a hydrochloride salt of a primary amine typically increases aqueous solubility by several orders of magnitude compared to the freebase form [1]. This is a critical differentiator from vendors who may supply the free base, 1-oxaspiro[4.4]nonan-2-ylmethanamine, which would have a significantly different solubility profile. An unsuspecting researcher expecting to directly use a compound in an aqueous biological assay will encounter profound differences in dissolution rate and solution stability between the free base and the hydrochloride salt, directly impacting experimental reproducibility.

Salt Form Selection Solubility Enhancement Formulation

Optimal Application Scenarios for {1-Oxaspiro[4.4]nonan-2-yl}methanamine Hydrochloride Based on Evidence


Synthesis of Spirocyclic Compound Libraries for Fragment-Based Drug Discovery (FBDD)

The compound's low number of rotatable bonds and high three-dimensionality, as evidenced by its computed properties [1], make it an ideal starting material for constructing fragment libraries. Fragment-based screening libraries are often evaluated on their '3D-ness' and conformational restriction to improve hit rates against challenging targets. Using {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride ensures each library member inherits a rigid, well-defined core, increasing the odds of identifying fragments with efficient binding thermodynamics.

Development of Conformationally Restricted Bioisosteres in CNS Drug Discovery

The 1-oxaspiro[4.4]nonane core has been shown to mimic the low-energy conformation of natural nucleosides, a feature leveraged in designing nucleoside inhibitors [2]. This property can be exploited in CNS drug discovery to create rigid bioisosteres of flexible neurotransmitters or known CNS-active scaffolds. The constraint can enhance selectivity for receptor subtypes and potentially improve blood-brain barrier penetration by reducing the number of solvent-exposed H-bond donors, a factor correlated with the measured tPSA [1].

Aqueous-Phase Bioconjugation and Chemical Probe Synthesis

The hydrochloride salt form circumvents the solubility problems of the free base, enabling direct use in aqueous bioconjugation reactions . This compound can be coupled to biomolecules or used to synthesize chemical probes for target identification without the need for organic co-solvents that might denature proteins. The primary amine provides a single, well-defined point of attachment, simplifying the design of homogeneous probe molecules.

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